molecular formula C14H26N2 B8474367 2,2,6,6-Tetramethyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine CAS No. 60709-10-6

2,2,6,6-Tetramethyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B8474367
CAS No.: 60709-10-6
M. Wt: 222.37 g/mol
InChI Key: GLPITRVHVGNFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C14H26N2 and its molecular weight is 222.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

60709-10-6

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4-piperidin-1-yl-1,3-dihydropyridine

InChI

InChI=1S/C14H26N2/c1-13(2)10-12(11-14(3,4)15-13)16-8-6-5-7-9-16/h10,15H,5-9,11H2,1-4H3

InChI Key

GLPITRVHVGNFAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(N1)(C)C)N2CCCCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

154.7 g of 2,2,6,6-tetramethyl-4-piperidone, 160 g of piperidine and 10.0 g of p-toluenesulphonic acid monohydrate were dissolved in 200 ml of benzene. The solution was refluxed by heating for 8.5 hours, whilst the water formed in situ was removed with a Dean-Stark separator. The reaction mixture was then poured into a mixture comprising 700 ml of water, 200 ml of concentrated aqueous ammonia and 100 g of ice. The organic layer was separated, washed three times with water and then dried over anhydrous magnesium sulphate. After removing the solvent, the residue was distilled under reduced pressure, giving 46.6 g of 1,2,5,6-tetrahydro-2,2,6,6-tetramethyl-4-piperidinopyridine (bp 80° - 82° C/1 mmHg).
Quantity
154.7 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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